trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile
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Description
The compound "trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile" belongs to a class of synthetic organic molecules with significant chemical and pharmacological interest. Its structure suggests it is a piperidine derivative with phenylamino and phenylmethyl substituents, indicating a complex synthesis and a potential for diverse chemical reactions and interactions based on its functional groups.
Synthesis Analysis
The synthesis of structurally related piperidine derivatives often involves multi-step organic reactions, including one-pot three-component reactions or specific synthetic pathways to introduce various substituents onto the piperidine ring. For example, the synthesis of similar compounds has been reported through reactions involving salicylaldehyde, diethyl malonate, and piperidine, leading to the formation of compounds stabilized by hydrogen bonding and C-H…π interactions (Khan et al., 2013).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by their cyclic nitrogen-containing core, with substituents influencing the overall geometry and molecular interactions. For instance, the crystal and molecular structure investigations reveal the presence of hydrogen bonding and π interactions, which are crucial for the stabilization of these compounds in the solid state (Khan et al., 2013).
Scientific Research Applications
Chemistry and Pharmacology
Trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile is structurally related to ohmefentanyl, an analog of fentanyl and part of the 4-anilidopiperidine class, known for its potent opioid effects. Research focusing on the chemistry and pharmacology of ohmefentanyl and its stereoisomers has provided insights into the unique activity profiles of these compounds, including their binding affinities, potency, efficacy, and intrinsic efficacy at the mu opioid receptor. These studies contribute to a deeper understanding of ligand-receptor interactions, offering a foundation for investigating trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile's potential biological impacts (Brine et al., 1997).
Role in Ligand-Receptor Interactions
The exploration of ligands for D2-like receptors has highlighted the significance of arylalkyl substituents, such as those found in trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile, in enhancing the potency and selectivity of binding affinity. These findings are relevant for understanding how modifications to the piperidine backbone influence receptor interactions, potentially guiding the development of new pharmacological agents (Sikazwe et al., 2009).
Contributions to Drug Development
Research into compounds with structural similarities to trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile can inform drug development efforts, especially in designing molecules with specific receptor targets or pharmacological profiles. For instance, studies on novel antineoplastic agents have revealed molecules with cytotoxic properties and potential for tumor-selective toxicity, highlighting the relevance of piperidine derivatives in cancer therapy research (Hossain et al., 2020).
properties
IUPAC Name |
(3S,4R)-4-anilino-1-benzyl-3-methylpiperidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-17-14-23(15-18-8-4-2-5-9-18)13-12-20(17,16-21)22-19-10-6-3-7-11-19/h2-11,17,22H,12-15H2,1H3/t17-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTZMJZNRNLKPD-PXNSSMCTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile |
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